molecular formula C19H13NO6S2 B2438775 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID CAS No. 1427537-97-0

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID

Cat. No.: B2438775
CAS No.: 1427537-97-0
M. Wt: 415.43
InChI Key: ZSDAFWXYRGKVDO-NVNXTCNLSA-N
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Description

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is a synthetic compound recognized in scientific research for its role as a high-affinity antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound functions by selectively blocking the transcriptional activity of PPARγ, a nuclear receptor that is a master regulator of adipogenesis (fat cell formation), lipid metabolism, and insulin sensitivity. The mechanism involves the disruption of the PPARγ signaling pathway, which is crucial for understanding metabolic diseases. Its primary research value lies in its use as a chemical tool to investigate the complex biology of PPARγ. Researchers utilize this antagonist to elucidate the receptor's function in various contexts, including type 2 diabetes , obesity , cancer (where PPARγ can influence cell proliferation and differentiation), and atherosclerosis . By inhibiting PPARγ, this compound allows scientists to study the effects of reduced receptor activity in cell-based assays and animal models, providing critical insights for drug discovery and the development of novel therapeutics for metabolic and inflammatory disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAFWXYRGKVDO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-thioxothiazolidin-4-one under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions .

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anti-cancer agent in preliminary studies, although further research is needed to fully understand its efficacy and safety .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials .

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

The compound 2-Hydroxy-5-[(5Z)-5-{[4-(methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid represents a novel class of thiazolidinone derivatives that have garnered attention for their potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This compound features a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives. For instance, a related study evaluated various thiazolidinone compounds against multiple bacterial and fungal strains. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .

Compound MIC (μmol/mL) MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

The mechanism by which thiazolidinones exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thiazolidine ring is crucial for the bioactivity, as it enhances lipophilicity and facilitates membrane permeability.

Case Studies

  • Antibacterial Activity : In a comparative study, several thiazolidinone derivatives were synthesized and tested against standard antibiotics. The results demonstrated that certain derivatives, including those structurally related to the target compound, showed superior activity against Gram-positive bacteria compared to conventional antibiotics .
  • Antifungal Activity : Another study focused on the antifungal properties of thiazolidinone derivatives against Candida species. The results indicated that the compounds exhibited potent antifungal activity, suggesting their potential use in treating fungal infections resistant to standard therapies .

Q & A

Q. Basic

  • X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond and confirms spatial arrangement of functional groups (e.g., thiazolidinone ring planarity) .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiol proton at δ 3.1–3.3 ppm) and confirms substitution patterns .
  • FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 469.5) .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
  • Structural analogs comparison : Test derivatives (e.g., fluorobenzyl or chlorophenyl variants) to isolate functional group contributions .
  • Target validation : Use siRNA or CRISPR knockouts to confirm if reported targets (e.g., protein kinases) are directly modulated .

What computational strategies predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Model binding to targets like COX-2 or PPAR-γ using crystal structures (PDB IDs: 1CX2, 3DBA) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .

What key functional groups influence this compound’s reactivity and bioactivity?

Q. Basic

  • Thiazolidinone ring : The 4-oxo-2-thioxo moiety enables redox activity (e.g., glutathione interaction) and metal chelation .
  • Methoxycarbonylphenyl group : Enhances lipophilicity for membrane penetration .
  • Benzoic acid moiety : Facilitates salt formation for improved aqueous solubility .

How can regioselectivity in substitution reactions at the thiazolidinone ring be controlled?

Q. Advanced

  • Protecting groups : Temporarily block the 5-benzylidene position during derivatization .
  • Catalyst screening : Use Pd/Cu catalysts for Suzuki couplings at the 3-position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 2-thioxo site .

What in vitro assays are appropriate for preliminary evaluation of antimicrobial activity?

Q. Basic

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours .
  • Biofilm inhibition : Quantify reduction in C. albicans biofilm formation via crystal violet staining .

What strategies mitigate solubility challenges during biological testing?

Q. Advanced

  • Prodrug synthesis : Convert the benzoic acid to a methyl ester for enhanced cell permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve dispersibility .
  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays .

How does the Z-configuration of the exocyclic double bond affect bioactivity, and how is it confirmed?

Basic
The Z-configuration stabilizes planar conjugation with the thiazolidinone ring, enhancing π-π stacking with biological targets . Confirmation methods:

  • NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone carbonyl .
  • X-ray diffraction : Resolve bond angles (e.g., C5–C6–C7 ≈ 120°) .

What orthogonal analytical approaches validate purity when HPLC is insufficient?

Q. Advanced

  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring .
  • ¹H NMR purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5) .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (±0.3%) .

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